molecular formula C14H8ClF2N3O2S B1678574 3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide CAS No. 951120-33-5

3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide

Cat. No. B1678574
M. Wt: 355.7 g/mol
InChI Key: INYJNSBDHOVLAH-UHFFFAOYSA-N
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Description

The compound “3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide” is a type of thiazolo[5,4-b]pyridine derivative . Thiazolo[5,4-b]pyridine derivatives are known to have significant medicinal potential .


Synthesis Analysis

The synthesis of thiazolo[5,4-b]pyridine derivatives has been achieved in several steps from commercially available substances . The synthesis process involves the use of various chemical reactions and techniques .


Molecular Structure Analysis

The molecular structure of “3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide” is characterized by the presence of a thiazolo[5,4-b]pyridine core . This core is attached to a methoxy group and a difluorobenzamide group .


Chemical Reactions Analysis

Thiazolo[5,4-b]pyridine derivatives, including “3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide”, have been found to exhibit potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks) . The structure-activity relationships (SAR) study showed that certain functionalities were important for PI3Kα inhibitory activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide” are characterized by its molecular structure . The compound is a N-heterocyclic compound and its properties can be analyzed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Scientific Research Applications

Antimicrobial Activity

3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide and its derivatives have been studied for their antimicrobial properties. Research has shown that compounds synthesized from similar chemical structures exhibit variable and modest activity against certain strains of bacteria and fungi. These findings suggest potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011; Vartale et al., 2008).

Potential in Cancer Research

Certain derivatives of this compound have been studied for their potential in cancer research. For instance, compounds synthesized with similar benzothiazole structures have demonstrated anticancer properties. These findings are important for the ongoing development of novel cancer therapeutics (Gupta, 2018; Huang et al., 2020).

Radiolabelling and Imaging Applications

The compound's derivatives have been explored for radiolabelling and imaging applications. This research is significant for developing new diagnostic tools, particularly in oncology, where precise imaging is crucial (Wang et al., 2013; Hamill et al., 1996).

Synthesis and Characterization

The synthesis and characterization of derivatives of this compound are crucial for understanding its properties and potential applications. Detailed studies of the synthesis process, structural analysis, and spectral studies have been conducted, providing a foundation for further exploration in various fields of chemistry and medicine (Patel & Agravat, 2007; Tian-yu, 2010).

Future Directions

The future directions for the research on “3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide” could involve further exploration of its medicinal potential . More studies could be conducted to understand its pharmacological effects and potential therapeutic applications .

properties

IUPAC Name

3-[(6-chloro-[1,3]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF2N3O2S/c15-6-3-8-14(19-4-6)23-10(20-8)5-22-9-2-1-7(16)11(12(9)17)13(18)21/h1-4H,5H2,(H2,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYJNSBDHOVLAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OCC2=NC3=C(S2)N=CC(=C3)Cl)F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648429
Record name 3-[(6-Chloro[1,3]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide

CAS RN

951120-33-5
Record name PC-190723
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951120335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(6-Chloro[1,3]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PC-190723
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V5K32W934
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Król, A de Sousa Borges, I da Silva… - Frontiers in …, 2015 - frontiersin.org
Alkyl gallates are compounds with reported antibacterial activity. One of the modes of action is binding of the alkyl gallates to the bacterial membrane and interference with membrane …
Number of citations: 59 www.frontiersin.org
R Sharma, P Gupta - Food Bioscience, 2021 - Elsevier
The objective of this study was to evaluate and identify the components of microgreens harvested from Pennisetum typhoides (Pearl millet) for their antioxidant and antimicrobial …
Number of citations: 4 www.sciencedirect.com

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